molecular formula C18H27N3O3 B11935787 2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate

2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate

Cat. No.: B11935787
M. Wt: 333.4 g/mol
InChI Key: AFNTWHMDBNQQPX-UHFFFAOYSA-N
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Description

2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate is a complex organic compound featuring an adamantane core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate typically involves multiple steps. One common method starts with the preparation of adamantane derivatives through a Grignard reaction, followed by oxidation to introduce hydroxyl and carboxyl groups . The key intermediate, (S)-3-hydroxyadamantylglycine, can be synthesized via enzyme-catalyzed methods or asymmetric reductive amination of α-keto acids .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are employed to enhance efficiency and scalability .

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate

InChI

InChI=1S/C18H25N3O2.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H2

InChI Key

AFNTWHMDBNQQPX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O

Origin of Product

United States

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